N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide
Description
N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide is a complex organic compound that features a unique combination of pyrazine, indole, and furan moieties
Properties
IUPAC Name |
N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-9-14-5-3-4-6-16(14)24(13)12-15-7-8-27-19(15)20(25)23-17-10-22-18(26-2)11-21-17/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBAROSTMUKFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)NC4=CN=C(C=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyrazine, 2-methylindole, and furan-2-carboxylic acid.
Step 1 Formation of the Indole Derivative: The 2-methylindole is first alkylated using a suitable alkylating agent, such as methyl iodide, under basic conditions to form the 2-methyl-2,3-dihydroindole derivative.
Step 2 Coupling Reaction: The alkylated indole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the furan-2-carboxamide intermediate.
Step 3 Pyrazine Derivative Formation: The 5-methoxypyrazine is then introduced to the reaction mixture, and the final coupling is achieved under mild heating conditions to form N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazine ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the pyrazine and furan rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated pyrazine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential bioactivity. The presence of the indole moiety suggests possible interactions with biological receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its structure suggests potential as an anti-inflammatory or anticancer agent, given the bioactivity of related compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique electronic characteristics of the pyrazine and furan rings.
Mechanism of Action
The mechanism of action of N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The indole moiety could facilitate binding to tryptophan-binding proteins, while the pyrazine and furan rings might interact with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-methoxypyrazin-2-yl)-3-[(2-methylindol-1-yl)methyl]furan-2-carboxamide: Similar structure but without the dihydroindole moiety.
N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]benzene-2-carboxamide: Similar structure with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide lies in its combination of pyrazine, indole, and furan moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
